molecular formula C19H23NOS B11015548 2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide

2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11015548
M. Wt: 313.5 g/mol
InChI Key: HHOUCWZKKAKPAP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzylsulfanyl group and a phenylbutan-2-yl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through the reaction of benzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.

    Acetamide Formation: The intermediate is then reacted with 4-phenylbutan-2-amine in the presence of acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylbutan-2-yl group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)acetamide: Lacks the phenylbutan-2-yl group, which may reduce its biological activity.

    N-(4-phenylbutan-2-yl)acetamide: Lacks the benzylsulfanyl group, which may affect its interaction with thiol-containing enzymes.

Uniqueness

2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the benzylsulfanyl and phenylbutan-2-yl groups. This combination enhances its potential biological activity and makes it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C19H23NOS/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-22-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21)

InChI Key

HHOUCWZKKAKPAP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

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